(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate
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Overview
Description
(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with ethylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 4-hydroxyphenylamine derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Uniqueness
(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate is unique due to its specific structural features, such as the presence of a hydroxyl group and an imine group, which contribute to its distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and development.
Properties
IUPAC Name |
methyl (2E)-2-[3-ethyl-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-16-11(8-13(18)19-2)9-20-14(16)15-10-4-6-12(17)7-5-10/h4-8,17H,3,9H2,1-2H3/b11-8+,15-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQWVJHGVLPNSG-QDMIXUNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)OC)CSC1=NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C(=O)OC)/CSC1=NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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